

Chemical properties of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-4-chloro-2-methylquinoline

Cat. No.: B121009

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **7-Bromo-4-chloro-2-methylquinoline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

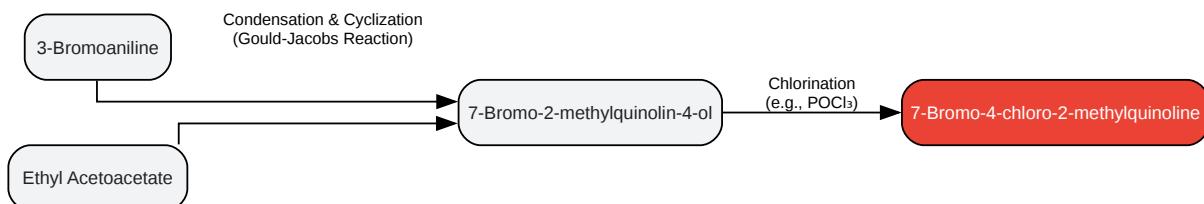
7-Bromo-4-chloro-2-methylquinoline is a halogenated quinoline derivative that serves as a highly versatile and valuable building block in the fields of medicinal chemistry and organic synthesis. The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimalarial properties.^{[1][2]} The specific substitution pattern of **7-Bromo-4-chloro-2-methylquinoline**, featuring a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 2-position, provides distinct reactive sites for molecular elaboration. This strategic placement of functional groups allows for selective and sequential chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and development programs.^[3]

This technical guide provides a comprehensive overview of the chemical properties of **7-Bromo-4-chloro-2-methylquinoline**. It covers its chemical identity, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, its chemical reactivity and synthetic utility, and its spectroscopic profile. Furthermore, this guide discusses

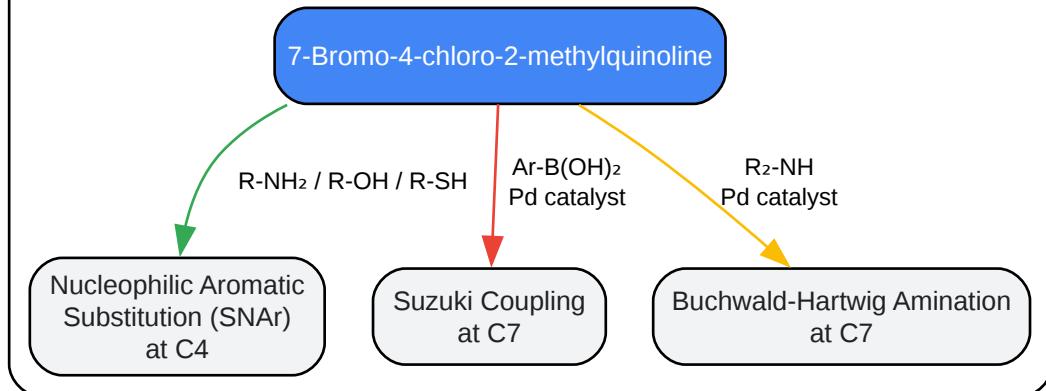
its potential applications in drug discovery and outlines essential safety and handling procedures.

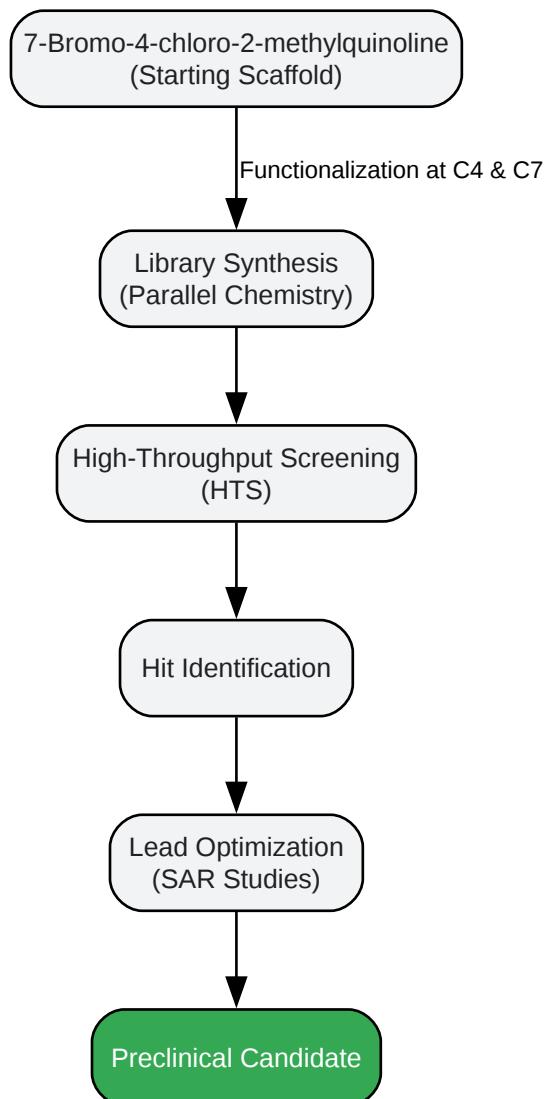
Chemical Identity and Physicochemical Properties

The fundamental identity and properties of **7-Bromo-4-chloro-2-methylquinoline** are summarized below. This information is crucial for its proper handling, characterization, and use in chemical reactions.


Identifier	Value	Source
IUPAC Name	7-bromo-4-chloro-2-methylquinoline	[4]
CAS Number	143946-45-6	[4]
Molecular Formula	C ₁₀ H ₇ BrClN	[4]
Molecular Weight	256.52 g/mol	[4]
Canonical SMILES	CC1=CC(=C2C=CC(=CC2=N1)Br)Cl	[4]
InChI	InChI=1S/C10H7BrClN/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3	[4]
InChIKey	FJDVKITWPOOYSP-UHFFFAOYSA-N	[4]
Physical Form	Solid (predicted)	
Melting Point	Not experimentally reported.	
Boiling Point	Not experimentally reported.	
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	

Synthesis of 7-Bromo-4-chloro-2-methylquinoline


The synthesis of **7-Bromo-4-chloro-2-methylquinoline** can be achieved through a multi-step sequence, typically involving the construction of the quinoline core followed by chlorination. A plausible and efficient approach is the Combes quinoline synthesis, followed by a chlorination step.


Synthetic Pathway Overview

The synthesis commences with the reaction of 3-bromoaniline with acetylacetone to form a β -amino ketone, which then undergoes acid-catalyzed cyclization to yield 7-bromo-2,4-dimethylquinolin-4-ol. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl_3) furnishes the desired product. An alternative and common pathway is the Gould-Jacobs reaction.^{[5][6]}

Key Reactions

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 7-Bromo-2-chloro-4-methylquinoline | 89446-52-6 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Chemical properties of 7-Bromo-4-chloro-2-methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121009#chemical-properties-of-7-bromo-4-chloro-2-methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com